molecular formula C19H21N5O3S B2926660 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 843625-19-4

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2926660
CAS No.: 843625-19-4
M. Wt: 399.47
InChI Key: NEOUAWBGNVSDQV-UHFFFAOYSA-N
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Description

This compound (CAS: 843625-19-4, MDL: MFCD04015622) is a 1,2,4-triazole-based acetamide derivative with a methoxyphenyl substituent at position 5 of the triazole ring and a 2-methoxy-5-methylphenyl group attached to the acetamide moiety. Its molecular formula is C₂₀H₂₂N₆O₃S, with an average mass of 434.50 g/mol and a monoisotopic mass of 434.1434 g/mol . The structural features include:

  • Triazole core: A 4-amino-4H-1,2,4-triazole scaffold, known for its role in enhancing biological activity through hydrogen bonding and π-π interactions.
  • 2-Methoxy-5-methylphenyl acetamide: Provides steric bulk and modulates pharmacokinetic properties.
  • Thioether linkage (-S-): Enhances metabolic stability compared to oxygen analogs.

This compound is part of a broader class of triazole-acetamide derivatives studied for their anti-inflammatory, antimicrobial, and antiexudative activities .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-4-9-16(27-3)15(10-12)21-17(25)11-28-19-23-22-18(24(19)20)13-5-7-14(26-2)8-6-13/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOUAWBGNVSDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide belongs to the triazole family, which is known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, and highlights relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N5O2SC_{18}H_{20}N_{5}O_{2}S, and it features a triazole ring that contributes to its biological activity. The presence of a sulfanyl group and various aromatic substitutions enhances its potential as a pharmaceutical agent.

PropertyValue
Molecular FormulaC18H20N5O2SC_{18}H_{20}N_{5}O_{2}S
Molecular Weight366.44 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

Key Findings:

  • Gram-positive bacteria: Effective against S. aureus with MIC values of approximately 20–40 µM.
  • Gram-negative bacteria: Showed activity against E. coli, although less potent compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis.

Case Study:
In a screening of a drug library on multicellular spheroids, a triazole compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell metabolism.

The biological effects of this compound are attributed to its ability to:

  • Inhibit enzymes involved in DNA replication.
  • Modulate signaling pathways that control cell growth and apoptosis.

These mechanisms are still under investigation but are critical for understanding the therapeutic potential of this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related triazole-acetamide derivatives (Table 1), focusing on substituent effects and biological activity.

Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives

Compound Name / ID Substituent at Triazole Position 5 Acetamide Substituent Key Functional Differences
Target Compound (843625-19-4) 4-Methoxyphenyl N-(2-Methoxy-5-Methylphenyl) Balanced lipophilicity and bioavailability
2-{[4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide 2-Methoxyphenyl N-(2-Methoxy-5-Methylphenyl) Reduced steric hindrance; lower metabolic stability
2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide Trifluoromethyl N-(4-Methoxyphenyl) Enhanced electron-withdrawing effects; improved target binding
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Furan-2-yl Varied aryl/alkyl groups Increased antiexudative activity (see Table 2)

Table 2: Pharmacological Profiles of Triazole-Acetamide Analogues

Compound Class / Substituents Biological Activity (Model) Efficacy vs. Reference Drug Key Findings
Target Compound (4-Methoxyphenyl) Anti-exudative (Formalin-induced edema in rats) Comparable to diclofenac sodium Moderate inhibition of edema (45–50% at 10 mg/kg)
2-Methoxyphenyl Analog Anti-inflammatory (Carrageenan-induced paw edema) 30% lower than target compound Reduced activity due to poor metabolic stability
Trifluoromethyl Analog Antimicrobial (E. coli, S. aureus) 2–4× MIC improvement over sulfamethoxazole Electron-withdrawing groups enhance membrane penetration
Furan-2-yl Derivatives Anti-exudative (Formalin-induced edema) 8/21 compounds outperformed diclofenac Substituents like nitro or chloro at phenyl rings increased activity (60–70% inhibition)
Key Insights

Substituent Position Matters :

  • The 4-methoxyphenyl group in the target compound provides optimal spatial arrangement for receptor binding compared to the 2-methoxy isomer .
  • Trifluoromethyl substitution () enhances antimicrobial activity due to increased electronegativity and resistance to oxidative metabolism .

Thioether vs. Sulfonyl Linkages :

  • Thioether-containing derivatives (e.g., target compound) exhibit longer plasma half-lives than sulfonyl analogs (e.g., compounds) due to reduced susceptibility to hydrolysis .

Activity-Structure Relationships: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl rings correlate with higher anti-inflammatory and antimicrobial potency . Methoxy groups improve solubility but may reduce binding affinity if positioned ortho to the triazole core .

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